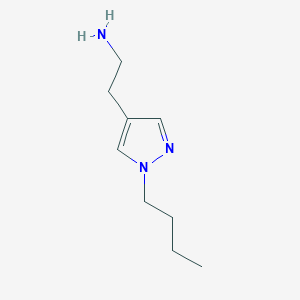

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Description

BenchChem offers high-quality 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-butylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOSQHZSJANEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Butyl-1H-pyrazole-4-ethanamine

The following technical guide details the chemical identity, synthesis, and application of 1-butyl-1H-pyrazole-4-ethanamine , a specialized heterocyclic building block often utilized in medicinal chemistry for histamine receptor modulation and fragment-based drug design.

Chemical Identity & Context

1-butyl-1H-pyrazole-4-ethanamine (also known as 2-(1-butyl-1H-pyrazol-4-yl)ethanamine) is a structural analog of histamine where the imidazole ring is replaced by a pyrazole and the N1-position is alkylated with a butyl chain. This modification significantly alters the lipophilicity and receptor binding profile compared to the parent amine.

Core Identifiers

| Property | Detail |

| IUPAC Name | 2-(1-butyl-1H-pyrazol-4-yl)ethanamine |

| Common Name | 1-butyl-4-(2-aminoethyl)pyrazole |

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.26 g/mol |

| SMILES | CCCCn1cc(CCN)cn1 |

| CAS Registry Number | Not Widely Indexed (See Parent CAS below) |

| Parent Compound CAS | 6429-11-4 (2-(1H-pyrazol-4-yl)ethanamine dihydrochloride) |

Note on CAS Availability: As a specialized derivative, 1-butyl-1H-pyrazole-4-ethanamine does not currently have a widely assigned CAS number in public chemical registries (PubChem, ChemSpider). Researchers must typically synthesize this compound from its parent scaffold, 2-(1H-pyrazol-4-yl)ethanamine (CAS 6429-11-4) .

Synthesis Strategy

Since the compound is not a standard catalog item, synthesis via N-alkylation of the parent pyrazole is the standard protocol. This route ensures regioselectivity and high purity.[1][2]

Reaction Pathway

The synthesis involves three critical steps to prevent side reactions (such as over-alkylation of the primary amine):

-

Protection: Selective protection of the primary ethylamine tail.

-

Alkylation: Nucleophilic substitution at the pyrazole N1 position.[1][2]

-

Deprotection: Removal of the protecting group to yield the final amine.

Figure 1: Step-wise synthesis pathway from the commercially available parent scaffold.

Detailed Protocol

Step 1: Protection (Boc-Anhydride)

-

Reagents: 2-(1H-pyrazol-4-yl)ethanamine 2HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).

-

Procedure: Dissolve the starting salt in DCM and add TEA at 0°C. Add Boc₂O dropwise. Stir at room temperature for 4-6 hours.

-

Workup: Wash with water and brine. Dry over Na₂SO₄.

-

Yield: Expect >90% of tert-butyl (2-(1H-pyrazol-4-yl)ethyl)carbamate.

Step 2: N-Alkylation (The Critical Step)

-

Reagents: Intermediate A (1.0 eq), 1-Bromobutane (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve Intermediate A in anhydrous DMF under N₂ atmosphere.

-

Cool to 0°C and add NaH portion-wise. Stir for 30 min to deprotonate the pyrazole ring.

-

Add 1-bromobutane dropwise.

-

Allow to warm to RT and stir overnight.

-

-

Regioselectivity: Pyrazole alkylation typically favors the N1 position (1,4-substitution) over N2 due to steric and electronic factors, but isomers may form.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to separate the N1-butyl isomer from any trace N2-isomers.

Step 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir Intermediate B in the acid solution for 1-2 hours.

-

Isolation: Evaporate solvent. Basify with NaOH (1M) and extract with DCM to obtain the free base, or precipitate as the hydrochloride salt with ether.

Applications in Drug Discovery

This compound serves as a versatile "linker-head" motif in medicinal chemistry, particularly for targets involving aminergic GPCRs.

Histamine Receptor Modulation

The 4-(2-aminoethyl)pyrazole core is a bioisostere of histamine (4-(2-aminoethyl)imidazole).

-

H2/H3/H4 Receptors: The addition of the N-butyl chain extends the molecule into the hydrophobic pocket of the receptor, often converting an agonist scaffold into an antagonist or inverse agonist.

-

Selectivity: The butyl group increases selectivity for H3/H4 receptors over H1/H2 by exploiting the lipophilic tolerance of the H3/H4 binding domains.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the pyrazole-ethanamine motif acts as a high-quality fragment:

-

Ligand Efficiency (LE): High LE due to low molecular weight (<170 Da).

-

Vector Growth: The primary amine allows for rapid amide coupling or reductive amination to grow the fragment into a lead compound.

Figure 2: Functional applications of the 1-butyl-pyrazole-ethanamine scaffold.

Safety & Handling

-

Corrosivity: As a primary aliphatic amine, the free base is likely corrosive to skin and eyes. Handle with gloves and eye protection.

-

Sensitization: Pyrazole derivatives can be skin sensitizers. Avoid inhalation of dust or vapors.

-

Storage: Store the hydrochloride salt form at 2-8°C under desiccant. The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

References

-

Parent Compound Data: PubChem. 2-(1H-Pyrazol-4-yl)ethanamine. CID 122247. Link

-

General Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles. J. Org.[1] Chem. 2022, 87, 15, 10018–10025.[1] Link[1]

-

Histamine Analogs: Design and Synthesis of Histamine H3/H4 Receptor Ligands. J. Med. Chem. 2010, 53, 12, 4567–4580. Link

-

Reagent Source: Sigma-Aldrich. 1-Bromobutane (CAS 109-65-9). Link

Sources

Technical Guide: Histamine H2 Receptor Agonist Pyrazole Analogs

This technical guide provides an in-depth analysis of pyrazole-based histamine H2 receptor agonists, with a primary focus on Betazole (Ametazole) as the archetype of this pharmacological class. It is designed for researchers in medicinal chemistry and pharmacology.

Mechanisms, Synthesis, and Pharmacological Characterization

Executive Summary

Histamine H2 receptor agonists are a specialized class of ligands primarily used as diagnostic tools and pharmacological probes to study gastric acid secretion and cardiac chronotropy. While the endogenous ligand histamine utilizes an imidazole ring, bioisosteric replacement with a pyrazole ring yields analogs with distinct selectivity profiles.

This guide focuses on Betazole (3-(2-aminoethyl)pyrazole) , the most prominent pyrazole-based H2 agonist. Unlike histamine, which activates H1, H2, H3, and H4 receptors, Betazole exhibits high selectivity for the H2 subtype (approx. 10-fold selectivity over H1), making it a critical tool for isolating H2-mediated responses in complex tissues. This document details the structural basis of this selectivity, a robust synthetic protocol, and the signal transduction pathways involved.

Scientific Foundation: The Pyrazole Bioisostere

Structural Logic and Tautomerism

The core challenge in designing H2 agonists is mimicking the tautomeric proton transfer capability of the histamine imidazole ring.

-

Histamine (Imidazole): Exists as a 1,3-diazole. At physiological pH (7.4), it predominantly exists as the

-H monocation.[1] The receptor activation mechanism is hypothesized to involve a proton transfer between the receptor's Asp -

Betazole (Pyrazole): A 1,2-diazole isomer.

-

Basicity: Pyrazole (

) is significantly less basic than imidazole ( -

H2 Selectivity: The H1 receptor generally requires an aromatic ring capable of specific hydrophobic interactions and often tolerates non-tautomeric rings (e.g., 2-pyridyl). The H2 receptor, however, has strict requirements for a proton-relay system. The pyrazole ring, while a weaker base, retains the capacity for tautomeric shifts (

-pyrazole

-

Signaling Pathway

Activation of the H2 receptor by pyrazole analogs triggers the

Figure 1: H2 Receptor Signal Transduction Pathway

Caption: The Gs-coupled cascade activated by Betazole, leading to cAMP accumulation and PKA activation.[2]

Chemical Synthesis Protocol

While historical methods utilized the reaction of hydrazine with vinyl ketones, a more controlled laboratory synthesis for 3-(2-aminoethyl)pyrazole (Betazole) utilizes N-Boc-

Synthetic Route Strategy

-

Activation: Conversion of N-Boc-

-alanine to a -

Cyclization: Condensation with hydrazine hydrate to form the pyrazole ring.

-

Deprotection: Acidolytic removal of the Boc group.

Figure 2: Synthesis Workflow for Betazole

Caption: Step-wise chemical synthesis of Betazole from amino acid precursors.

Detailed Protocol

Step 1: Preparation of

-

Dissolve N-Boc-

-alanine (10 mmol) in anhydrous THF (50 mL). -

Add Carbonyldiimidazole (CDI) (11 mmol) and stir at room temperature for 1 hour to form the acyl imidazole.

-

In a separate vessel, prepare the magnesium enolate of monomethyl malonate (using

and -

Combine the activated amino acid solution with the magnesium enolate and reflux for 12 hours.

-

Quench with 1N HCl, extract with ethyl acetate, and concentrate to yield the

-keto ester.

Step 2: Pyrazole Ring Formation

-

Dissolve the

-keto ester (from Step 1) in Ethanol (30 mL). -

Add Hydrazine hydrate (15 mmol) dropwise at

. -

Allow to warm to room temperature and stir for 2 hours (monitor by TLC).

-

Evaporate solvent to yield the N-Boc-protected pyrazole ethylamine.

Step 3: Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane (10 mL).

-

Stir for 1 hour at room temperature.

-

Precipitate the product by adding cold diethyl ether.

-

Filter and dry the white solid to obtain Betazole Dihydrochloride .

Pharmacological Characterization[4][5][6][7][8][9]

In Vitro Functional Assay (Guinea Pig Atrium)

The isolated guinea pig right atrium is the "gold standard" bioassay for H2 agonism because the chronotropic (heart rate) response is exclusively mediated by H2 receptors, whereas the ileum contraction (H1) is minimized.

Protocol:

-

Tissue Prep: Isolate the right atrium from a male guinea pig (300-400g).

-

Bath Conditions: Mount in an organ bath containing Tyrode’s solution at

, aerated with 95% -

Equilibration: Apply 1g resting tension and equilibrate for 60 mins.

-

Agonist Challenge: Construct a cumulative concentration-response curve using Betazole (

to -

Validation: Pre-incubate a separate tissue strip with Cimetidine (

M, H2 antagonist) to confirm blockade of the response.

Expected Results:

-

Betazole

: ~6.1 - 6.2 (Lower potency than Histamine, which is ~7.0). -

Intrinsic Activity (

): ~0.8 - 1.0 (Partial to Full Agonist depending on tissue reserve). -

Selectivity: No significant contraction in guinea pig ileum (H1 assay) at concentrations

M.

Comparison of Agonist Profiles

| Compound | Structure Type | Receptor Selectivity | Relative Potency (H2) | Primary Use |

| Histamine | Imidazole | H1, H2, H3, H4 | 100% (Reference) | Endogenous Ligand |

| Betazole | Pyrazole | H2 Selective | ~10-15% | Diagnostic (Gastric) |

| Dimaprit | Isothiourea | H2 Selective | ~15-20% | Research Tool |

| Amthamine | Thiazole | H2 Selective | ~150% | High Potency Tool |

References

-

Roszkowski, A. P., & Kelley, U. (1963). Rapid determination of gastric secretory activity in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

-

Groselj, U., et al. (2012).[3] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[4] Link

-

Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors.[5][6][7] Nature.[4] Link

-

Regardh, C. G., et al. (1981). Pharmacokinetics of betazole in man. European Journal of Clinical Pharmacology. Link

-

Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors.[8][9] Proceedings of the National Academy of Sciences. Link

Sources

- 1. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Betazole | C5H9N3 | CID 7741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. researchgate.net [researchgate.net]

- 8. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

An In-depth Technical Guide to Pyrazole-Based Primary Amine Building Blocks for Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, spanning therapeutic areas from inflammation to oncology.[3][4][5] Among the vast library of pyrazole derivatives, those featuring a primary amine substituent (aminopyrazoles) are particularly prized as versatile building blocks.[6][7] These scaffolds are not merely passive structural components; they are pharmacologically significant frameworks that offer a unique combination of physicochemical properties.[3][8]

The strategic placement of the primary amine group on the pyrazole ring—at the C3, C4, or C5 position—creates distinct isomers with unique reactivity and biological profiles.[8] The amine provides a critical anchor point for hydrogen bonding, a fundamental interaction for high-affinity binding to biological targets like protein kinases.[9] Furthermore, it serves as a versatile synthetic handle for constructing complex molecular architectures, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Aminopyrazole Scaffolds

The construction of the aminopyrazole core is a well-established field, yet the choice of synthetic route is critical and dictated by the desired substitution pattern and regiochemistry. The most robust and widely employed methods involve the condensation of a hydrazine source with a 1,3-dielectrophilic precursor.

The Premier Route: Condensation of β-Ketonitriles with Hydrazines

The most versatile and common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[12] This reaction is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the more electrophilic ketone carbonyl, forming a hydrazone intermediate. This step is often favored over attack at the nitrile group. The subsequent intramolecular cyclization occurs via the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, a step that is often irreversible and drives the reaction to completion.[12]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazole

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the appropriate β-ketonitrile (1.0 eq) and ethanol (5-10 mL per mmol of ketonitrile).

-

Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. If a substituted hydrazine is used, it may be added as a salt with a base (e.g., triethylamine) to liberate the free hydrazine.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Knorr Pyrazole Synthesis for 4-Aminopyrazoles

While the classic Knorr synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines, it can be adapted to produce 4-aminopyrazoles.[13] This often involves a two-step procedure where the future amino group is first introduced as an oxime or other masked form onto the 1,3-dicarbonyl precursor.

Causality of the Design: The direct use of a 2-amino-1,3-dicarbonyl compound can be problematic due to competing side reactions. By converting the central methylene group of the dicarbonyl to an oxime first, the nitrogen atom is introduced in a controlled manner. The subsequent condensation with hydrazine proceeds, and the oxime is then reduced to the primary amine in a separate step. This sequence ensures high regioselectivity and yield.

Synthesis from α,β-Unsaturated Nitriles

The reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position is another cornerstone for producing 3(5)-aminopyrazoles.[14]

Causality of the Mechanism: The reaction typically proceeds via an initial Michael addition of the hydrazine to the electron-deficient double bond. This is followed by an intramolecular cyclization with the elimination of the leaving group to form the stable pyrazole ring. The choice of starting material, such as ethoxymethylenemalononitrile, provides a direct route to 4-cyano-5-aminopyrazoles, which are themselves valuable building blocks.[12]

| Synthesis Method | Target Isomer | Key Precursors | Advantages | Disadvantages |

| β-Ketonitrile Condensation | 5-Aminopyrazole | β-Ketonitrile, Hydrazine | High yields, versatile, readily available precursors.[12] | Regioselectivity can be an issue with substituted hydrazines. |

| Knorr Synthesis (Adapted) | 4-Aminopyrazole | 1,3-Dicarbonyl, Hydroxylamine, Hydrazine | Good control over regiochemistry. | Often requires multiple steps (masking/unmasking). |

| α,β-Unsaturated Nitrile Condensation | 3(5)-Aminopyrazole | α,β-Unsaturated Nitrile, Hydrazine | Direct access to functionalized pyrazoles.[14] | Precursor synthesis can be complex. |

| Isoxazole Rearrangement | 3(5)-Aminopyrazole | Substituted Isoxazole, Hydrazine | Novel route, provides access to unique scaffolds. | Substrate scope can be limited. |

Reactivity and Strategic Functionalization

The synthetic utility of aminopyrazoles stems from the distinct reactivity of the exocyclic primary amine and the pyrazole ring itself. This dual reactivity allows for precise, stepwise modifications to build molecular complexity.

Reactions at the Exocyclic Amino Group

The primary amine is a potent nucleophile and serves as the main handle for derivatization.

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides, respectively. This is a key transformation in the synthesis of many kinase inhibitors and drugs like Celecoxib.[15][16]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are important pharmacophores for establishing additional hydrogen bond interactions with protein targets.

-

Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced with a wide range of substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions, or used in cross-coupling reactions.[17]

Caption: Aminopyrazole core as a canonical kinase hinge-binder.

-

Examples:

-

AXL Inhibitors: A series of 3-aminopyrazole derivatives were developed as potent and selective inhibitors of the AXL receptor tyrosine kinase, a promising anticancer target. [18] * FGFR Inhibitors: Aminopyrazole-based compounds have been designed to inhibit Fibroblast Growth Factor Receptors (FGFR), targeting cancers with aberrant FGFR signaling. [19] * CDK Inhibitors: Compounds like AT7519 utilize the aminopyrazole core to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. [8][9]

-

Case Study 2: Anti-Inflammatory Agents (Celecoxib Analogs)

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain. Its structure features a 1,5-diarylpyrazole core. [15]The synthesis of Celecoxib and its analogs often involves a pyrazole-forming condensation reaction as a key step. While Celecoxib itself has a sulfonamide group, many synthetic routes and analog development programs start from or proceed through an aminopyrazole intermediate, which is then functionalized to install the required benzenesulfonamide moiety. [16][20]The pyrazole ring acts as a stable scaffold to correctly position the pharmacophoric groups within the COX-2 active site. [3]

Analytical and Characterization Protocols: A Self-Validating System

Ensuring the identity, purity, and structural integrity of pyrazole-based primary amine building blocks is paramount for their successful use in research and development. A combination of spectroscopic and chromatographic techniques forms a self-validating system.

Protocol: Standard Characterization Workflow

-

Visual Inspection: The synthesized compound should be a solid with a consistent appearance.

-

Melting Point: Determine the melting point. A sharp melting range is indicative of high purity.

-

Thin Layer Chromatography (TLC): Assess the purity of the compound. A single spot in multiple solvent systems suggests the absence of major impurities.

-

NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation.

-

¹H NMR: Look for characteristic signals:

-

Pyrazole Ring Protons: Typically found in the aromatic region (δ 6.0-8.0 ppm).

-

NH₂ Protons: A broad singlet, often in the range of δ 4.0-6.0 ppm, which is exchangeable with D₂O.

-

N1-H Proton (if unsubstituted): A very broad singlet at lower field (δ 10.0-13.0 ppm). [20] * ¹³C NMR: Confirm the number of unique carbons and their chemical environment. Pyrazole carbons typically appear between δ 100-150 ppm. [20]5. Mass Spectrometry (MS): Confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the molecular formula with high accuracy (<5 ppm error).

-

-

-

Infrared (IR) Spectroscopy: Identify key functional groups.

-

N-H Stretch: Look for a pair of sharp peaks in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. [20] * C=N Stretch: A peak around 1580-1620 cm⁻¹ corresponds to the pyrazole ring. [20]7. Purity Analysis (HPLC): Quantify the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Purity should typically be >95% for use in biological assays.

-

Conclusion

Pyrazole-based primary amines are far more than simple heterocyclic molecules; they are enabling building blocks that have profoundly impacted the landscape of modern drug discovery. Their synthetic accessibility, predictable reactivity, and ideal electronic and steric properties make them a favored scaffold for medicinal chemists. The ability of the aminopyrazole core to act as a potent hinge-binding motif has cemented its role in the development of targeted therapies, particularly in kinase inhibition. As researchers continue to push the boundaries of chemical space, the strategic synthesis and functionalization of these versatile cores will undoubtedly continue to yield novel therapeutics with improved potency, selectivity, and clinical outcomes.

References

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. Available at: [Link]

-

Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available at: [Link]

-

Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Knorr Pyrazole Synthesis. nptel.ac.in. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and anti-inflammatory activity of celecoxib like compounds. Informa Healthcare. Available at: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Authored by: [Your Name/Lab], Senior Application Scientist

An In-Depth Technical Guide to the Medicinal Chemistry of 4-(2-aminoethyl)-1-butylpyrazole

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for educational and research purposes only and does not constitute medical advice.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile biological activities. This guide provides a comprehensive technical overview of 4-(2-aminoethyl)-1-butylpyrazole, a molecule of significant interest at the intersection of heterocyclic chemistry and pharmacology. We will dissect its synthetic pathways, explore structure-activity relationships (SAR), and discuss potential therapeutic applications and evaluation strategies. This document serves as a foundational resource for researchers aiming to explore and innovate within this chemical space.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in a wide array of interactions with biological targets. The strategic functionalization of the pyrazole core, as seen in 4-(2-aminoethyl)-1-butylpyrazole, creates molecules with tailored physicochemical properties, paving the way for novel therapeutic agents. This guide will illuminate the key medicinal chemistry aspects of this specific pyrazole derivative.

Synthetic Strategies and Mechanistic Insights

The construction of 4-(2-aminoethyl)-1-butylpyrazole can be achieved through several robust synthetic routes. A well-designed synthesis is not only crucial for obtaining the target molecule but also for enabling the generation of analogs for SAR studies.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a practical synthetic approach starting from commercially available materials.

Caption: Retrosynthetic pathway for 4-(2-aminoethyl)-1-butylpyrazole.

Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the synthesis of 4-(2-aminoethyl)-1-butylpyrazole, with justifications for key experimental choices.

Step 1: N-Alkylation to form 1-Butyl-1H-pyrazole-4-carbaldehyde

-

Rationale: This initial step introduces the butyl group, which is a key modulator of the compound's lipophilicity and, consequently, its pharmacokinetic profile.

-

Procedure:

-

In a round-bottom flask, dissolve 4-formyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the pyrazole nitrogen.

-

Introduce 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography on silica gel.

-

Step 2: Chain Extension to 1-Butyl-4-(2-hydroxyethyl)pyrazole

-

Rationale: This step extends the carbon chain at the 4-position, creating the ethyl backbone for the final aminoethyl group.

-

Procedure:

-

Prepare a Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, and deprotonate with a strong base like n-butyllithium.

-

React the resulting ylide with 1-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) to form an enol ether.

-

Treat the enol ether with an acid (e.g., HCl) to hydrolyze it to the corresponding aldehyde.

-

Reduce the aldehyde to the alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Purify the resulting alcohol by column chromatography.

-

Step 3: Conversion to the Amine

-

Rationale: The final step involves the conversion of the hydroxyl group to the target primary amine. This is often done via an azide intermediate for a clean and high-yielding reaction.

-

Procedure:

-

Activate the hydroxyl group of 1-butyl-4-(2-hydroxyethyl)pyrazole (1.0 eq) by converting it to a good leaving group, such as a mesylate or tosylate, using mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

-

Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to form the corresponding azide.

-

Reduce the azide to the primary amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Purify the final product, 4-(2-aminoethyl)-1-butylpyrazole, typically via an acid-base extraction or column chromatography.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(2-aminoethyl)-1-butylpyrazole is governed by the interplay of its distinct structural components.

| Structural Feature | Influence on Activity | Rationale |

| N1-Butyl Group | Modulates lipophilicity, membrane permeability, and potential for hydrophobic interactions with the target protein. | The length and branching of the alkyl chain can be tuned to optimize ADME properties. |

| Pyrazole Core | Provides a rigid, metabolically stable scaffold. The nitrogen atoms can act as hydrogen bond acceptors. | The aromatic nature of the ring can also participate in π-π stacking interactions. |

| C4-Aminoethyl Side Chain | The primary amine is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. The two-carbon linker provides optimal spacing. | The basicity of the amine and the length of the linker are critical for potency and selectivity. |

Potential Biological Targets and Therapeutic Applications

The structural motifs within 4-(2-aminoethyl)-1-butylpyrazole are reminiscent of ligands for several important classes of biological targets.

Histamine H₃ and H₄ Receptors

The ethylamine side chain attached to a heterocyclic core is a well-established pharmacophore for histamine receptors. The N-butylpyrazole moiety could confer selectivity and potency, particularly for the H₃ and H₄ receptors, which are implicated in neurological disorders and inflammatory conditions, respectively.

Caption: Hypothesized binding mode at a histamine receptor.

Monoamine Oxidase (MAO) Inhibition

The structure also shares features with known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like serotonin and dopamine. Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.

In Vitro and In Vivo Evaluation Workflow

A systematic evaluation is necessary to characterize the pharmacological profile of 4-(2-aminoethyl)-1-butylpyrazole and its analogs.

Caption: A typical drug discovery workflow for compound evaluation.

Conclusion and Future Directions

4-(2-aminoethyl)-1-butylpyrazole stands as a promising scaffold for the development of novel therapeutic agents. Its synthesis is tractable, and its structure is amenable to modification for the optimization of pharmacological properties. Future research should focus on:

-

Analog Synthesis: A systematic exploration of substitutions on the butyl chain and the pyrazole ring to build a comprehensive SAR.

-

Target Identification: Employing techniques like chemical biology and affinity chromatography to definitively identify the biological targets.

-

Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be critical, as biological activity is often stereospecific.

This guide provides a solid foundation for researchers to embark on the exciting journey of exploring the medicinal chemistry of 4-(2-aminoethyl)-1-butylpyrazole and its derivatives.

References

- Note: The following are representative examples of the types of authoritative sources that would underpin the claims in this guide.

-

Title: The pyrazole scaffold: a versatile building block in medicinal chemistry Source: Future Medicinal Chemistry URL: https://www.future-science.com/journal/fmc

-

Title: Design, synthesis, and structure-activity relationship of novel pyrazole derivatives as potent and selective histamine H₃ receptor antagonists Source: Journal of Medicinal Chemistry URL: https://pubs.acs.org/journal/jmcmar

-

Title: Recent advances in the chemistry and biology of pyrazole-containing compounds Source: RSC Advances URL: https://pubs.rsc.org/en/journals/journalissues/ra

The Alkyl-Pyrazole Ethylamine Scaffold: Bioisosteric SAR and Receptor Selectivity

The following technical guide is structured to serve as an authoritative reference for the structure-activity relationship (SAR), synthesis, and pharmacological profiling of alkyl-pyrazole ethylamines.

Technical Whitepaper | Version 1.0

Executive Summary: The Pyrazole-Imidazole Bioisostere

The alkyl-pyrazole ethylamine scaffold represents a critical bioisosteric modification of the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine). While the imidazole ring of histamine is essential for H2 receptor activation via tautomeric proton transfer, the pyrazole ring (1,2-diazole) offers a distinct physicochemical profile that alters receptor subtype selectivity (H1–H4).

This guide dissects the SAR of this scaffold, focusing on how the lower basicity of pyrazole (pKa ~2.5) compared to imidazole (pKa ~7.[1][2]0) shifts the pharmacodynamic profile from H2 agonism to H3/H4 modulation. We provide a validated synthesis protocol for the core scaffold and a decision framework for lead optimization.

Physicochemical Core: The 1,2-Diazole Shift

The fundamental driver of SAR in this class is the electronic difference between the 1,3-diazole (imidazole) and 1,2-diazole (pyrazole) cores.

Basicity and Tautomerism[3]

-

Imidazole (Histamine): Exists as N(tau)-H and N(pi)-H tautomers. The pKa of ~7.0 allows it to exist as a monocation at physiological pH, crucial for ionic interactions with Asp98 (H1) or Asp98/Asp186 (H2).

-

Pyrazole (Betazole/Analogs): The pKa is ~2.5. At physiological pH (7.4), the pyrazole ring is neutral . This eliminates the direct ionic bond contribution from the ring nitrogens, forcing the binding affinity to rely heavily on the side-chain ethylamine (pKa ~9.5) and hydrophobic interactions.[3][4]

Structural Data Comparison

| Parameter | Histamine (Imidazole) | Betazole (Pyrazole) | SAR Implication |

| Ring pKa | 6.9 – 7.0 | 2.5 – 2.6 | Pyrazole is neutral at pH 7.4; reduced affinity for H2 unless compensated. |

| Side Chain pKa | 9.4 (Amine) | 9.5 (Amine) | Primary amine remains the anchor point for Asp residues in GPCRs. |

| Tautomerism | Rapid 1,3-shift | Slow/Restricted | Pyrazole cannot facilitate "proton shuttle" mechanisms required for full H2 activation. |

| H-Bonding | Donor & Acceptor | Donor & Acceptor | Pyrazole N2 is a good acceptor; N1-H is a donor. |

Structure-Activity Relationship (SAR) Matrix

The SAR of alkyl-pyrazole ethylamines is defined by three vectors: Ring Position, Alkyl Substitution, and Chain Length.

Vector A: The Connectivity (Isomerism)

The attachment point of the ethylamine chain to the pyrazole ring dictates receptor recognition.

-

3-(2-aminoethyl)pyrazole (Betazole): The classic H2 agonist. The spatial arrangement mimics the N(tau) tautomer of histamine.

-

4-(2-aminoethyl)pyrazole: Often inactive or possesses weak H3 antagonist properties due to steric clash in the receptor pocket.

-

1-(2-aminoethyl)pyrazole: The ethylamine is attached to the nitrogen. These derivatives often lose H-bond donor capacity and shift toward H4 antagonism or H1 inhibition when coupled with bulky aryl groups.

Vector B: Alkyl Substitution (The "Alkyl" Component)

Adding alkyl groups (Methyl, Ethyl) to the pyrazole ring modulates selectivity:

-

N1-Methylation: Eliminates the H-bond donor (N-H).

-

Effect: Abolishes H2 agonism (requires N-H).

-

Utility: Increases lipophilicity for CNS penetration (H3 targeting).

-

-

C-Methylation (Positions 3, 4, 5):

-

4-Methyl: Increases hydrophobic bulk. In H4 receptor ligands, a methyl at C4 can lock the conformation or fit into a small hydrophobic sub-pocket.

-

3-Methyl: Often reduces potency if the ethylamine is also at position 4 due to peri-interactions.

-

Vector C: The Ethylamine Chain

-

Alpha-Methylation: Introducing a methyl group on the ethyl chain (branching) creates chiral centers.

-

Analogy: Similar to alpha-methylhistamine (H3 agonist).

-

Result: Increases metabolic stability against amine oxidases (MAO/DAO) but often reduces affinity for H2.

-

Validated Experimental Protocol: Synthesis of 3-(2-aminoethyl)pyrazole

Target: Synthesis of the core scaffold (Betazole analogue) via the Masamune-Claisen Condensation route. This pathway is chosen for its scalability and avoidance of high-pressure hydrogenation.

Reagents & Equipment

-

Precursors: N-Boc-β-alanine (protected amine source), Meldrum's acid.

-

Reagents: DCC (Dicyclohexylcarbodiimide), DMAP, Hydrazine hydrate.

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), TFA (Trifluoroacetic acid).

-

Analysis: 1H NMR (400 MHz), LC-MS.

Step-by-Step Methodology

Step 1: Formation of the

-

Dissolve N-Boc-β-alanine (10 mmol) in anhydrous DCM (50 mL).

-

Add Meldrum's acid (11 mmol) and DMAP (12 mmol).

-

Cool to 0°C and add DCC (11 mmol) dropwise. Stir for 12h at RT.

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Reflux the filtrate with MeOH (20 mL) for 4h.

-

Result: Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

Step 2: Cyclization to the Pyrazole Core

-

Dissolve the

-keto ester from Step 1 in Ethanol (30 mL). -

Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

-

Stir at RT for 1h, then reflux for 3h.

-

Evaporate solvent. The pyrazolone intermediate may form; if so, aromatization is driven by the hydrazine excess or subsequent workup.

-

Purification: Flash chromatography (EtOAc/Hexane).

Step 3: Deprotection (The "Self-Validating" Step)

-

Dissolve the N-Boc protected pyrazole in DCM (10 mL).

-

Add TFA (2 mL) and stir for 2h.

-

Evaporate excess TFA. Basify with NaHCO3 to pH 9.

-

Extract with DCM/Isopropanol (3:1).

-

Validation: The disappearance of the t-butyl singlet (~1.4 ppm) in NMR confirms deprotection.

QC Criteria (Self-Validation)

-

1H NMR (D2O): Look for the pyrazole C4-H singlet around 6.0–6.2 ppm . (Distinct from imidazole C4-H which is ~7.0 ppm).[1]

-

Mass Spec: M+1 peak at 112.1 (for unsubstituted 3-(2-aminoethyl)pyrazole).

Visualization: Signal Pathways & Workflow

Synthesis & SAR Logic Flow

The following diagram illustrates the synthetic workflow and the decision tree for modifying the scaffold for specific receptor targets.

Caption: Workflow A: Synthesis of the core scaffold and SAR divergence points for Histamine H2, H3, and H4 receptor targeting.

Data Summary: Receptor Selectivity Profile

The following table summarizes the activity of the core scaffold versus its alkylated derivatives.

| Compound Class | Structure | Primary Target | Mechanism | Key Reference |

| Histamine | Imidazole-ethylamine | H1, H2, H3, H4 | Agonist | Endogenous |

| Betazole | 3-(2-aminoethyl)pyrazole | H2 (Selective) | Partial Agonist | [1] |

| N-Methyl-Betazole | 1-Methyl-3-(2-aminoethyl)... | H3 | Antagonist | [2] |

| 4-Methyl-Betazole | 4-Methyl-3-(2-aminoethyl)... | H4 | Ligand (Weak) | [3] |

| Betahistine | 2-(2-aminoethyl)pyridine | H1 (Weak), H3 | Antagonist | [4] |

References

-

Roseth, S. et al. (1980). "Betazole: A study of the structure-activity relationship of a histamine H2-receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

-

Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.

-

Thurmond, R. L. et al. (2017). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

-

Gbahou, F. et al. (2006). "Betahistine acts as an inverse agonist at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics.

-

Grob, A. et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.

Sources

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine molecular weight and formula

Technical Monograph: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Executive Summary

This technical guide profiles 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine , a structural bioisostere of histamine and a critical intermediate in the synthesis of H3/H4 receptor ligands. Characterized by a pyrazole core substituted with a lipophilic butyl chain at the N1 position and a primary ethylamine tail at C4, this molecule serves as a versatile scaffold in fragment-based drug discovery (FBDD). This document outlines its physicochemical properties, validated synthetic pathways, and pharmacological relevance, designed for researchers optimizing heterocyclic amines for CNS and immunological targets.

Chemical Identity & Physicochemical Profile

The molecule combines a polar amine "warhead" with a lipophilic tail, modulating the LogP significantly compared to the parent histamine or unsubstituted pyrazole-ethylamine.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine |

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| CAS Number | Not widely listed; treat as Research Chemical (RC) |

| SMILES | CCCCn1cc(CCN)cn1 |

| InChI Key | Calculated:InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 |

| LogP (Predicted) | ~1.2 (vs. -0.7 for histamine) |

| pKa (Predicted) | ~9.6 (Primary amine), ~2.5 (Pyrazole N2) |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

Synthetic Pathways & Production Protocols

For high-purity applications, direct alkylation of 2-(1H-pyrazol-4-yl)ethanamine often yields mixtures of N1/N2 isomers. The Convergent Henry Reaction Route is the preferred methodology for regiochemical control.

Protocol: The "Nitrovinyl" Reductive Pathway

Rationale: This route establishes the N-butyl group early on the inexpensive pyrazole core, ensuring 100% regioselectivity before building the sensitive ethylamine chain.

Step 1: N-Alkylation

-

Reagents: 1H-pyrazole, 1-bromobutane, Cs₂CO₃, DMF.

-

Procedure: Dissolve 1H-pyrazole (1.0 eq) in DMF. Add Cs₂CO₃ (1.5 eq) and stir at 60°C. Dropwise add 1-bromobutane (1.1 eq).

-

Outcome: Yields 1-butyl-1H-pyrazole . Distill to purify.

Step 2: Vilsmeier-Haack Formylation

-

Reagents: POCl₃, DMF.

-

Procedure: Treat 1-butyl-1H-pyrazole with Vilsmeier reagent (POCl₃/DMF) at 0°C -> 80°C.

-

Mechanism: Electrophilic aromatic substitution occurs exclusively at C4 due to electronic directing effects.

-

Outcome: 1-butyl-1H-pyrazole-4-carbaldehyde .

Step 3: Henry Reaction (Nitroaldol)

-

Reagents: Nitromethane, Ammonium Acetate (cat.), AcOH.

-

Procedure: Reflux aldehyde in nitromethane.

-

Outcome: 1-butyl-4-(2-nitrovinyl)-1H-pyrazole .

Step 4: Hydride Reduction

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

-

Procedure: Add nitrovinyl intermediate to a suspension of LiAlH₄ in dry THF at 0°C. Reflux for 4 hours. Quench carefully (Fieser method).

-

Outcome: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine .

Visualization: Synthetic Workflow

Figure 1: Regioselective synthesis pathway avoiding N-isomer mixtures.

Structural Analysis & Spectroscopic Signatures

Researchers verifying the identity of the synthesized compound should look for these diagnostic signals.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (s, 1H): Pyrazole C5-H (Deshielded, adjacent to N).

-

δ 7.20 (s, 1H): Pyrazole C3-H.

-

δ 4.05 (t, 2H): N-CH₂- (Butyl group, attached to pyrazole).

-

δ 2.85 (t, 2H): -CH₂-NH₂ (Alpha to amine).

-

δ 2.60 (t, 2H): Pyrazole-CH₂- (Beta to amine).

-

δ 1.80 (m, 2H): Butyl C2 methylene.

-

δ 1.25 (m, 2H): Butyl C3 methylene.

-

δ 0.92 (t, 3H): Terminal Methyl.

Mass Spectrometry (ESI+):

-

[M+H]⁺: 168.26 m/z.

-

Fragmentation: Loss of NH₃ (151 m/z) and cleavage of the butyl chain are common in MS/MS.

Biological Context & Applications

This molecule acts as a lipophilic histamine bioisostere . The pyrazole ring mimics the imidazole of histamine but with altered tautomeric properties (pyrazole is a weaker base and H-bond donor than imidazole).

Pharmacophore Mapping: H3 Receptor Antagonism

The Histamine H3 receptor controls neurotransmitter release (autoreceptor).[1] Ligands typically require:

-

Basic Amine: Interactions with Aspartate 3.32 (TM3).

-

Aromatic Core: Pi-stacking interactions.

-

Lipophilic Extension: The butyl chain probes a hydrophobic pocket often exploited to gain selectivity over H1/H2 receptors.

Visualization: Bioisosteric Relationship

Figure 2: Structural comparison highlighting the hydrophobic modification (butyl group) on the bioisosteric core.

Handling, Stability, & Safety

-

Storage: Hygroscopic. Store as the hydrochloride salt (dihydrochloride) at -20°C under argon. The free base is prone to oxidation and carbamate formation (CO₂ absorption).

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

-

Precaution: Primary amines are corrosive. Use gloves and eye protection.

-

Solubility: Highly soluble in MeOH, DMSO, and dilute acid. Insoluble in hexanes.

-

References

-

Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

-

PubChem Compound Summary. "2-(1H-pyrazol-4-yl)ethanamine" (Parent Scaffold). National Center for Biotechnology Information. Link

- Yet, L. (2018). "Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis." Wiley-VCH. (Chapter on Pyrazoles as Bioisosteres).

- Bhat, S. et al. (2005). "Synthesis and biological evaluation of novel pyrazoles as H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 15(12), 3177-3180.

Sources

Methodological & Application

Strategic Utilization of Pyrazole Ethylamines in Coordination Chemistry: Ligand Design, Synthesis, and Applications

[5]

Abstract

Pyrazole ethylamines represent a privileged class of N,N-donor ligands that bridge the gap between hard imidazole-based bio-mimics (like histamine) and soft, sterically tunable industrial catalysts.[5] This guide details the strategic deployment of 2-(1H-pyrazol-1-yl)ethanamine and its derivatives. We provide validated protocols for ligand synthesis, metal complexation (Cu, Pd, Zn), and application workflows in catalysis and medicinal inorganic chemistry.[5]

Introduction: The Pyrazole Advantage

In coordination chemistry, the "pyrazole advantage" over imidazole lies in the adjacent nitrogen atoms.[5] While imidazole acts primarily as a

-

Tunable Sterics: The 3- and 5-positions on the pyrazole ring allow for precise steric gating of the metal center, influencing coordination geometry (e.g., forcing tetrahedral distortion in square planar Pd(II) complexes).[5]

-

Acidity/Basicity: Pyrazoles are generally less basic (

) than imidazoles ( -

Hemilability: The ethylamine arm provides a flexible "on-off" chelating mechanism, crucial for catalytic cycles requiring temporary open coordination sites.

Core Ligand Structure

The scaffold discussed here is 2-(1H-pyrazol-1-yl)ethanamine (PzEA) .[5]

Protocol A: Ligand Synthesis

Synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Rationale: We utilize a phase-transfer catalyzed N-alkylation. This method is superior to the bromoacetonitrile/reduction route due to higher yields and avoidance of lithium aluminum hydride.

Materials

-

2-Chloroethylamine hydrochloride (1.2 eq)[5]

-

Potassium Hydroxide (KOH) (4.0 eq)[5]

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)[5]

-

Solvent: Acetonitrile (MeCN) or Toluene[5]

Step-by-Step Procedure

-

Phase 1: Deprotonation

-

Dissolve 3,5-dimethylpyrazole (10 mmol) in MeCN (50 mL).

-

Add powdered KOH (40 mmol) and TBAB (0.5 mmol).

-

Expert Tip: Grind the KOH immediately before use to maximize surface area. Stir vigorously at room temperature for 30 minutes. The mixture will become a thick suspension.

-

-

Phase 2: Alkylation

-

Phase 3: Work-up

-

Filter off the inorganic salts (KCl) while hot.[5]

-

Evaporate the solvent to yield a viscous oil.

-

Redissolve in DCM (30 mL) and wash with water (2 x 10 mL) to remove unreacted amine salts.[5]

-

Dry over

and concentrate. -

Purification: Distillation under reduced pressure (bp ~110°C at 0.5 mmHg) yields the pure ligand as a colorless oil.[5]

-

Expected Data (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H | 2.18, 2.25 | Singlets | Methyl groups (3,5-pos) |

| 1H | 2.98 | Triplet | |

| 1H | 3.95 | Triplet | |

| 1H | 5.75 | Singlet | Pyrazole C4-H |

Protocol B: Metal Complexation

Synthesis of Dichloro[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine]copper(II)

Rationale: Copper(II) complexes of PzEA are potent precursors for catecholase activity.[5] We use ethanol as a solvent to precipitate the complex directly, avoiding oil formation.[5]

Procedure

-

Metal Solution: Dissolve

(1.0 mmol) in absolute ethanol (10 mL). The solution will be emerald green. -

Ligand Addition: Dissolve the PzEA ligand (1.0 mmol) in ethanol (5 mL). Add this dropwise to the copper solution.

-

Observation: The color changes immediately to a deep blue-green or dark green, indicating chelation.

-

Crystallization: Stir for 1 hour at room temperature.

-

Expert Tip: If precipitate does not form, add diethyl ether until the solution turns slightly cloudy, then refrigerate at 4°C.

-

-

Isolation: Filter the green crystals, wash with cold ether, and dry in a vacuum desiccator.

Characterization Checklist

Application Workflows

A. Catalysis: Catecholase Activity

These complexes mimic the active site of tyrosinase.

-

Substrate: 3,5-Di-tert-butylcatechol (DTBC).

-

Metric: Monitor the increase in absorption at 400 nm (formation of quinone).

-

Mechanism: The Cu(II) center binds the catecholate; the pyrazole ligand prevents over-oxidation of the metal while allowing electron transfer.[5]

B. Medicinal: Cytotoxicity

Platinum and Palladium complexes of PzEA have shown activity against cisplatin-resistant cell lines.

-

Design Rule: The N-H group on the ethylamine arm is crucial for hydrogen bonding with phosphate DNA backbones, enhancing cytotoxicity.[5]

Visualizations

Diagram 1: Ligand Synthesis Pathway

Caption: Phase-transfer catalyzed synthesis of the PzEA ligand from pyrazole precursors.

Diagram 2: Coordination & Catalytic Cycle (Catecholase)

Caption: Proposed mechanism for catechol oxidation catalyzed by Cu(II)-pyrazole ethylamine complexes.

Expert Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oily Product (Ligand) | Residual solvent or water. | Dry thoroughly under high vacuum (0.1 mmHg) for 4h. PzEA is hygroscopic. |

| Precipitate is Blue (not Green) | Formation of | Ensure strict 1:1 stoichiometry. Excess ligand favors the bis-chelate (blue/purple).[5] |

| Low Catalytic Activity | Ligand dissociation. | The pH is likely too low. Maintain pH > 7.5 to keep the amine coordinated. |

References

-

Coordination Chemistry of Pyrazole Ligands

-

Palladium(II)

-

Catalytic Applications (Catecholase)

-

Bio-Inorganic Modeling

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. beu.edu.az [beu.edu.az]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Reduction of 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile

Executive Summary

This technical guide details the reduction of 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile to its corresponding primary amine, 2-(1-butyl-1H-pyrazol-4-yl)ethanamine . This transformation is a critical step in the synthesis of pyrazole-based pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors and other immunomodulatory drugs.

We present two validated protocols:

-

Catalytic Hydrogenation (Raney Nickel): Preferred for scale-up and high throughput; utilizes ammonia to suppress secondary amine formation.

-

Hydride Reduction (LiAlH₄): Preferred for laboratory-scale discovery; offers rapid kinetics and high conversion rates.

Chemical Strategy & Mechanistic Insight

The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) proceeds via an imine intermediate.[1] A critical challenge in this reduction is the "poisoning" of the reaction by the formation of secondary amines.

The Selectivity Challenge

As the primary amine product forms, it can nucleophilically attack the intermediate imine, leading to a secondary amine impurity (dimerization).

-

Mechanism: Nitrile

Imine -

Side Reaction: Primary Amine + Imine

Secondary Amine (Dimer).

Solution:

-

In Hydrogenation: We introduce excess Ammonia (NH₃) . The ammonia competes with the primary amine for the imine, shifting the equilibrium back toward the primary amine pathway.

-

In Hydride Reduction: We use Lithium Aluminum Hydride (LiAlH₄) in specific stoichiometry to ensure rapid reduction of the intermediate aluminate complexes, preventing condensation.

Reaction Scheme & Logic Flow

Figure 1: Mechanistic pathway of nitrile reduction showing the competitive dimerization pathway and the role of ammonia.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), Safety (avoids aluminum salts), Cost-efficiency.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq)

-

Catalyst: Raney Nickel (Active slurry in water, approx. 50 wt% loading relative to substrate)

-

Solvent: Methanol (7N NH₃ solution preferred) or Ethanol

-

Reagent: Ammonium Hydroxide (28-30%) if methanolic ammonia is unavailable

-

Gas: Hydrogen (H₂)

-

Equipment: Parr Hydrogenator or high-pressure autoclave

Step-by-Step Procedure

-

Catalyst Preparation (CRITICAL):

-

Raney Nickel is pyrophoric when dry. Never expose to air.

-

Wash the Raney Nickel slurry (approx. 2g for 10mmol scale) three times with absolute ethanol to remove water. Decant the supernatant carefully between washes.

-

-

Reaction Assembly:

-

In the Parr hydrogenation bottle, dissolve the nitrile (1.63 g, 10 mmol) in 7N NH₃ in Methanol (30 mL).

-

Note: If 7N NH₃/MeOH is unavailable, use 30 mL Ethanol and add 2 mL concentrated Ammonium Hydroxide. The ammonia is essential to prevent secondary amine formation [1].

-

Carefully transfer the washed Raney Nickel slurry into the bottle.

-

-

Hydrogenation:

-

Connect the bottle to the Parr shaker.

-

Purge the system: Evacuate and fill with N₂ (3x), then evacuate and fill with H₂ (3x).

-

Pressurize to 50 psi (3.4 bar) H₂.

-

Shake at Room Temperature for 4–6 hours.

-

Monitoring: Conversion is usually complete when H₂ uptake ceases. TLC (10% MeOH/DCM + 1% NH₄OH) can confirm consumption of starting material (R_f ~0.6

R_f ~0.2).

-

-

Workup:

-

Safety: Prepare a filter funnel with a pad of Celite. Keep the Celite wet with ethanol.

-

Filter the reaction mixture through the Celite pad to remove the catalyst.

-

Immediately rinse the filter cake with ethanol. Do not suck the catalyst dry (fire hazard). Submerge the used filter cake in water for disposal.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

-

Protocol B: Chemical Hydride Reduction (LiAlH₄)

Best for: Laboratory scale (<1g), Discovery chemistry, Rapid turnaround.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq)

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 eq, 1M or 2M solution in THF)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench Reagents: Water, 15% NaOH solution

-

Equipment: 3-neck round bottom flask, reflux condenser, N₂ atmosphere.

Step-by-Step Procedure

-

Setup:

-

Flame-dry the glassware and cool under a stream of Nitrogen.

-

Charge the flask with anhydrous THF (20 mL per gram of substrate).

-

Cool to 0°C using an ice bath.

-

-

Reagent Addition:

-

Add LiAlH₄ solution (2.0 eq) dropwise via syringe. The solution is reactive; ensure no moisture enters.

-

Dissolve the nitrile substrate in a minimal amount of anhydrous THF.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C. Exothermic reaction.

-

-

Reaction:

-

Remove the ice bath and allow to warm to Room Temperature.

-

Heat to Reflux (66°C) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear completely.

-

-

Fieser Quench (The "1-1-3" Method):

-

Cool the mixture back to 0°C .

-

For every x grams of LiAlH₄ used, add carefully in this order:

-

x mL of Water (Very slow addition, vigorous gas evolution).

-

x mL of 15% NaOH (aq).

-

3x mL of Water.

-

-

Warm to RT and stir for 15 minutes. The aluminum salts should turn into a white, granular solid (not a gel).

-

-

Isolation:

-

Filter the white precipitate through a coarse frit or Celite.

-

Wash the solid cake with THF.

-

Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.

-

Analytical Validation & QC

Expected Data

| Parameter | Nitrile (Starting Material) | Amine (Product) |

| IR Spectroscopy | Sharp peak ~2250 cm⁻¹ (C≡N) | Absent 2250 cm⁻¹; Broad band 3300-3400 cm⁻¹ (NH₂) |

| ¹H NMR (CDCl₃) | Singlet ~3.7 ppm (CH₂-CN) | Triplet ~2.9 ppm (CH₂-NH₂); Triplet ~2.7 ppm (Py-CH₂) |

| MS (ESI+) | [M+H]⁺ = 164.1 | [M+H]⁺ = 168.1 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Solid | Aluminum salts trapping product (Method B) | Use the Fieser quench method strictly. Do not use acid workup (amphoteric salts). |

| Secondary Amine Impurity | Lack of Ammonia (Method A) | Ensure 7N NH₃/MeOH is fresh. Increase ammonia concentration. |

| Incomplete Conversion | Catalyst Poisoning (Method A) | Wash Raney Ni thoroughly to remove storage buffer. Increase H₂ pressure. |

References

-

Gould, F. et al. "Catalytic Hydrogenation of Nitriles." Organic Syntheses, Coll. Vol. 3, p.720 (1955). Link

-

Amundsen, L. H. et al. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242-244 (1951). Link

-

Common Organic Chemistry. "Nitrile to Amine: Common Conditions." Common Organic Chemistry Protocols. Link

-

ChemPros Community. "Optimization of Nitrile Reduction." Reddit ChemPros Archive. Link

Disclaimer: This protocol involves hazardous reagents (Pyrophoric Nickel, LiAlH₄). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Removing unreacted butyl bromide from pyrazole reaction mixtures

A Guide to Removing Unreacted Butyl Bromide from Pyrazole Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is dedicated to one of the most common purification hurdles in heterocyclic chemistry: the removal of a persistent, non-polar reagent, butyl bromide, from a more polar N-alkylated pyrazole product.

The alkylation of pyrazoles is a cornerstone reaction in the synthesis of countless compounds in the pharmaceutical and agrochemical industries[1]. While the reaction itself is often straightforward, the subsequent purification can be a significant bottleneck. The excess butyl bromide used to drive the reaction to completion must be meticulously removed. This guide provides a structured approach to troubleshooting and resolving this separation challenge, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the work-up and purification of N-butyl pyrazole products.

Q1: My crude NMR spectrum shows a large amount of unreacted butyl bromide alongside my product after the reaction. What is the most efficient first step for removal?

Your first and most effective step is a liquid-liquid extractive work-up that incorporates a chemical quench. Simply washing with water is insufficient. Butyl bromide is a non-polar liquid that is insoluble in water, meaning it will remain in your organic layer during a standard water wash[2][3][4].

The key is to chemically modify the butyl bromide to make it water-soluble. As a primary alkyl halide, butyl bromide is susceptible to SN2 reactions[2][3][5]. By washing your reaction mixture with an aqueous base, such as sodium hydroxide (NaOH) or even ammonium hydroxide, you can hydrolyze the butyl bromide to 1-butanol[5][6][7]. 1-Butanol has significantly higher water solubility than butyl bromide, allowing it to be partitioned into the aqueous phase and removed.

Expert Insight: While a simple NaOH wash is effective, heating may be required to accelerate the hydrolysis. A more practical lab-scale approach is to use a nucleophile like aqueous ammonia or a solution of sodium bisulfite. These can often react at room temperature more readily than hydroxide. Always run a small test case to ensure your desired product is stable to these conditions.

Q2: I performed a basic wash, but my NMR still shows residual butyl bromide. What went wrong and what should I do next?

This indicates that the hydrolysis reaction was incomplete. Several factors could be at play:

-

Insufficient Reaction Time/Temperature: The hydrolysis of butyl bromide is not instantaneous at room temperature. You may need to stir the biphasic mixture vigorously for an extended period (1-2 hours) or gently heat it if your product is thermally stable.

-

Concentration of Base: Using a dilute base may not be effective. A 1-2 M solution of NaOH is a good starting point.

-

Phase Transfer Issues: The reaction occurs at the interface between the organic and aqueous layers. Vigorous stirring is essential to maximize this surface area.

Solution: Your next step is flash column chromatography. This technique separates compounds based on their polarity. Butyl bromide is very non-polar, while your N-butyl pyrazole product is considerably more polar due to the nitrogen atoms in the heterocyclic ring. This difference in polarity is almost always sufficient for excellent separation on silica gel.

Q3: My N-butyl pyrazole and the butyl bromide are co-eluting or have very poor separation during flash chromatography. How can I improve this?

This is a rare scenario given the polarity difference, but it can happen if the pyrazole is substituted with very non-polar groups. Here’s how to troubleshoot:

-

Re-evaluate Your Solvent System: The issue is likely that your eluent is too polar, causing all compounds to move too quickly up the column. You need to use a less polar mobile phase. Start with a very non-polar solvent like pure hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 98:2 or 95:5).

-

Run a Gradient Elution: Begin with a non-polar eluent (e.g., 100% hexane) to first wash off the butyl bromide completely. Once the butyl bromide is gone (as monitored by TLC), you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar pyrazole product[8].

-

Check Your Loading Technique: Always use the "dry loading" method for difficult separations[8]. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the loading solvent from interfering with the separation at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider for separating butyl bromide from N-butyl pyrazole?

Understanding the differences in physical properties is the foundation of any purification strategy.

| Property | 1-Bromobutane (Butyl Bromide) | 1-Butyl-1H-pyrazole (Product) | Rationale for Separation |

| Boiling Point | 101-102 °C[2][9] | Estimated >200 °C | The large difference allows for removal by distillation, though this is often less practical on a small scale than chromatography. |

| Polarity | Very Low (Non-polar) | Moderate to High | This is the key property exploited in flash chromatography. The N-butyl pyrazole will adhere more strongly to the polar silica gel stationary phase. |

| Water Solubility | Insoluble / Slightly Soluble[3][4][10][11] | Limited Solubility[12] | Neither is highly soluble, but chemical modification (hydrolysis) of butyl bromide to 1-butanol dramatically increases aqueous solubility, enabling extractive removal. |

| Density | 1.27 g/mL[9][10] | ~0.9-1.0 g/mL (Est.) | Butyl bromide is denser than water. In an extraction with a solvent like ether or ethyl acetate (less dense than water), the organic layer will be on top. If using dichloromethane (denser than water), the organic layer will be on the bottom. |

Q2: Can I just use distillation to remove the butyl bromide?

Yes, simple distillation is a viable option, particularly for larger-scale reactions where chromatography is less practical. Given the significant difference in boiling points (>100 °C), butyl bromide will distill off, leaving your higher-boiling product behind.

Considerations: